molecular formula C12H9N5 B13426914 2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Cat. No.: B13426914
M. Wt: 223.23 g/mol
InChI Key: FUTUYROBRBCCGK-UHFFFAOYSA-N
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Description

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or dinitrile compound. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate and carried out in a solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-1H-benzo[d]imidazole
  • 2-(pyridin-3-yl)-1H-benzo[d]imidazole
  • 2-(pyridin-2-yl)pyrimidine

Uniqueness

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical reactivity and the potential to form a wide range of derivatives with diverse applications .

Biological Activity

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings, synthesizing information from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrazole scaffold, which is known for its broad spectrum of biological activities. The structure can be represented as follows:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4

This compound is characterized by the presence of a pyridine ring and a diacetonitrile moiety, which contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure significantly enhance antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to exhibit comparable effects to established anti-inflammatory drugs like indomethacin. In vivo studies indicated that certain derivatives significantly reduced edema in animal models, highlighting their therapeutic potential in treating inflammatory conditions .

3. Anticancer Properties

Emerging data suggest that pyrazole-containing compounds may possess anticancer properties. A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that some compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several derivatives of pyrazole linked to various aromatic systems and assessed their biological activities. The results showed that certain modifications led to enhanced activity against cancer cell lines and improved selectivity towards specific targets .

CompoundActivity Against Cancer CellsIC50 (µM)
Compound AYes15
Compound BYes10
Compound CNoN/A

Case Study 2: Anti-inflammatory Testing

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated significant reductions in swelling compared to control groups, suggesting a robust anti-inflammatory effect .

CompoundEdema Reduction (%)Comparison Drug
Compound A75Indomethacin
Compound B60Aspirin
Control10-

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation signaling pathways.
  • Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Properties

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-[1-(cyanomethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile

InChI

InChI=1S/C12H9N5/c13-5-4-10-9-17(8-6-14)16-12(10)11-3-1-2-7-15-11/h1-3,7,9H,4,8H2

InChI Key

FUTUYROBRBCCGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CC#N)CC#N

Origin of Product

United States

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